(4-(4-Fluorophenyl)thiophen-2-yl)methanamine

Catalog No.
S999021
CAS No.
1342643-84-8
M.F
C11H10FNS
M. Wt
207.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(4-(4-Fluorophenyl)thiophen-2-yl)methanamine

CAS Number

1342643-84-8

Product Name

(4-(4-Fluorophenyl)thiophen-2-yl)methanamine

IUPAC Name

[4-(4-fluorophenyl)thiophen-2-yl]methanamine

Molecular Formula

C11H10FNS

Molecular Weight

207.27 g/mol

InChI

InChI=1S/C11H10FNS/c12-10-3-1-8(2-4-10)9-5-11(6-13)14-7-9/h1-5,7H,6,13H2

InChI Key

UNDDOJZKKGZVGC-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=CSC(=C2)CN)F

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=C2)CN)F

The compound (4-(4-Fluorophenyl)thiophen-2-yl)methanamine is an organic molecule characterized by its unique structure, which combines a thiophene ring with a fluorophenyl group and a methanamine functional group. The presence of the fluorine atom in the para position of the phenyl ring enhances its electronic properties, potentially influencing its biological activity and chemical reactivity. This compound belongs to a class of amines, which are known for their diverse applications in pharmaceuticals and organic synthesis.

  • Thiophene

    This five-membered aromatic ring containing sulfur is present in many biologically active molecules, including pharmaceuticals and natural products []. It can participate in various interactions with biological targets due to its aromatic character and electron-rich nature [].

  • Fluorophenyl

    The presence of a fluorine atom on the phenyl ring can influence the molecule's properties, such as lipophilicity (fat solubility) and electronic distribution. This can affect how the molecule interacts with biological systems [].

  • Methylamine

    This primary amine group can participate in hydrogen bonding and form ionic interactions, potentially allowing the molecule to bind to specific receptors or enzymes within cells [].

While the specific research applications of (4-(4-Fluorophenyl)thiophen-2-yl)methanamine are unknown, its chemical structure suggests potential for further investigation in various areas of scientific research. Here are some possibilities:

  • Medicinal Chemistry

    The combination of functional groups in this molecule might lead to interesting biological properties. Researchers could explore its potential as a lead compound for drug discovery in areas like anti-cancer or anti-microbial therapies [, , ].

  • Material Science

    Compounds containing thiophene groups can be used in the development of organic electronic materials like organic light-emitting diodes (OLEDs) or organic solar cells []. Further research is needed to determine if (4-(4-Fluorophenyl)thiophen-2-yl)methanamine possesses suitable properties for these applications.

The chemical reactivity of (4-(4-Fluorophenyl)thiophen-2-yl)methanamine can be attributed to its functional groups. As an amine, it can participate in various reactions including:

  • Nucleophilic Substitution: The amine can act as a nucleophile, reacting with electrophiles to form new bonds.
  • Acid-Base Reactions: The nitrogen atom can accept protons, making the compound basic, which allows it to interact with acids to form salts.
  • Condensation Reactions: The amine can react with carbonyl compounds to form imines or amides, depending on the conditions.

These reactions are crucial for synthesizing more complex organic molecules and exploring potential therapeutic applications.

Compounds containing amine groups often exhibit significant biological activities. (4-(4-Fluorophenyl)thiophen-2-yl)methanamine may possess properties such as:

  • Antimicrobial Activity: Similar compounds have shown effectiveness against various pathogens.
  • Antidepressant Effects: Amines are frequently involved in neurotransmitter modulation, which is critical in treating mood disorders.
  • Anti-inflammatory Properties: Some derivatives exhibit the ability to inhibit inflammatory pathways, making them candidates for treating chronic inflammatory diseases.

The specific biological activities of this compound would require empirical testing to establish its pharmacological profile.

The synthesis of (4-(4-Fluorophenyl)thiophen-2-yl)methanamine can be achieved through several methods:

  • Amination of Thiophene Derivatives: Starting from thiophene derivatives, a nucleophilic substitution reaction can introduce the amine group.
  • Fluorination Techniques: The introduction of the fluorine atom can be accomplished using electrophilic fluorination methods on the phenyl ring.
  • Coupling Reactions: Techniques such as Suzuki or Heck coupling could be employed to link the thiophene and phenyl moieties effectively.

Each method must be optimized for yield and purity, considering the stability of intermediates and final products.

The potential applications of (4-(4-Fluorophenyl)thiophen-2-yl)methanamine include:

  • Pharmaceutical Development: As a lead compound for developing new drugs targeting neurological or inflammatory conditions.
  • Material Science: Its unique electronic properties may find use in organic electronics or photovoltaic devices.
  • Chemical Research: Serving as a building block in synthetic organic chemistry for creating more complex structures.

Interaction studies are essential to understand how (4-(4-Fluorophenyl)thiophen-2-yl)methanamine interacts with biological targets:

  • Receptor Binding Assays: These assays can determine how effectively the compound binds to specific receptors involved in neurotransmission or inflammation.
  • Enzyme Inhibition Studies: Evaluating the compound's ability to inhibit enzymes that play roles in metabolic pathways could reveal its therapeutic potential.
  • Toxicity Assessments: Understanding potential side effects through cytotoxicity testing on various cell lines is crucial for safety evaluations.

Several compounds share structural similarities with (4-(4-Fluorophenyl)thiophen-2-yl)methanamine, including:

Compound NameStructure FeaturesNotable Activities
4-AminobenzenesulfonamideContains an amine and sulfonamide groupAntimicrobial properties
2-Amino-5-fluorobenzenethiolContains an amine and thiol groupAntioxidant and anti-inflammatory
4-FluoroanilineFluorinated aniline derivativeUsed in dye synthesis and pharmaceuticals
N,N-DimethyltryptamineIndole-based amineHallucinogenic effects

Uniqueness

(4-(4-Fluorophenyl)thiophen-2-yl)methanamine stands out due to its combination of a thiophene ring with a fluorinated phenyl group, which may enhance its lipophilicity and bioavailability compared to other similar compounds. This unique structure may result in distinct pharmacokinetic properties and biological activities that merit further investigation.

XLogP3

2.2

Dates

Last modified: 08-16-2023

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